molecular formula C11H11N3O B13314744 4-(Benzyloxy)pyrimidin-5-amine

4-(Benzyloxy)pyrimidin-5-amine

Cat. No.: B13314744
M. Wt: 201.22 g/mol
InChI Key: NLHSJQPJAJEQRB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activity and applications in various fields of research and industry. This compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 4-position and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)pyrimidin-5-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with various reagents. One common method includes heating 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate to yield the respective enamine . This reaction proceeds with excellent yields after the elimination of an ethanol molecule.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, potentially involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The benzyloxy and amine groups can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further modified to enhance their biological activity or chemical properties .

Scientific Research Applications

4-(Benzyloxy)pyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha, suggesting its potential role in disrupting key cellular signaling pathways .

Comparison with Similar Compounds

  • 5-(Benzyloxy)pyrimidin-4-amine
  • 5-Methoxypyrimidin-4-amine
  • 2-Aryl-5-benzylpyrimidine-4,6-diamines

Comparison: 4-(Benzyloxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-13-8-14-11(10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,12H2

InChI Key

NLHSJQPJAJEQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC=C2N

Origin of Product

United States

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